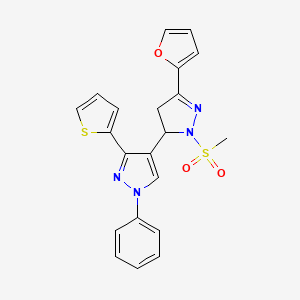

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, insights into its potential characteristics can be inferred from related research on furan derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of furan derivatives can involve various strategies, including the oxidation of precursors, as seen in the synthesis of 4-methyl-3-(arylthio)furoxans, which are obtained by oxidation of 1-(arylthio)-2-methylglyoxymes with dinitrogen tetroxide . Similarly, the target compound may be synthesized through a multi-step process involving the functionalization of a furan ring, followed by subsequent reactions to introduce the sulfonyl, phenyl, and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen. The structure of the target compound would also include additional heterocyclic rings such as bipyrazole, which could influence its electronic and steric properties. The X-ray structures of isothiazole compounds, which are structurally related to furan derivatives, show consistent bonding patterns within their rings, suggesting that the target compound may exhibit similar structural features .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity of the furan ring. For instance, the synthesis of 5-acylisothiazoles from furans involves electrophilic attack on the furan ring, leading to ring-opening and closure to form the isothiazole . The target compound's reactivity would be influenced by the presence of the methylsulfonyl and phenyl groups, which could either activate or deactivate the furan ring towards certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) and aromatic systems would likely result in a compound with significant polar character, potentially affecting its solubility and boiling point. The tautomeric equilibrium observed in related furan derivatives, such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, indicates that the target compound may also exhibit tautomerism, which could have implications for its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

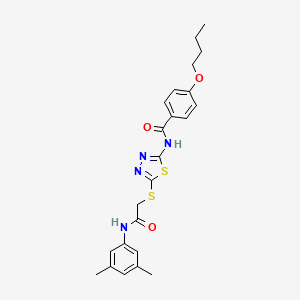

Antimicrobial Activity

Research into compounds related to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has demonstrated notable antimicrobial properties. Specifically, derivatives such as 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate activity against various gram-positive and gram-negative bacteria, including clinically significant strains like Staphylococcus aureus and Escherichia coli. This suggests potential for these compounds in developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Danilchenko & Parchenko, 2017).

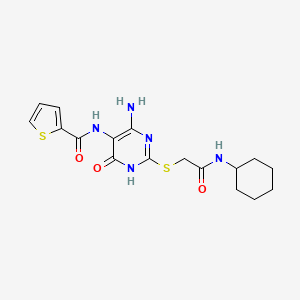

Role in Medicinal Chemistry

Compounds featuring furan and thiophene moieties, similar to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, are integral in medicinal chemistry for the development of therapeutic agents. Their stability, availability, and ease of functionalization make them valuable scaffolds and synthons in drug discovery. These heterocycles are employed both as intact frameworks within target molecules and as precursors for non-aromatic components, showcasing their versatility in synthesizing a broad range of pharmacologically active compounds (Sperry & Wright, 2005).

Anticonvulsant and Antispastic Potential

Research on related 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, which share structural motifs with 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, reveals their potential as selective antagonists of strychnine-induced convulsions. This suggests a possible use for these compounds as anticonvulsants or antispastic agents. The findings indicate that some derivatives exhibit properties akin to glycine receptor agonists, which are considered beneficial in treating spasticity, a feature that could lead to novel treatments for such conditions (Kane et al., 1994).

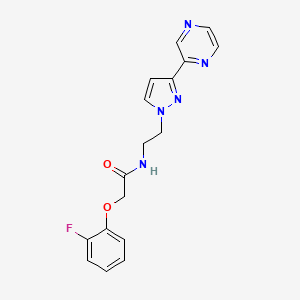

Corrosion Inhibition

Compounds structurally related to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, such as bipyrazolic types, have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic environments. These findings highlight their potential utility in protecting metals against corrosion, thereby extending their lifespan and maintaining their structural integrity in various industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Eigenschaften

IUPAC Name |

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-30(26,27)25-18(13-17(22-25)19-9-5-11-28-19)16-14-24(15-7-3-2-4-8-15)23-21(16)20-10-6-12-29-20/h2-12,14,18H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIDCGZLQJUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)